[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
CAS No.: 104701-95-3
Cat. No.: VC20827111
Molecular Formula: C11H21O3P
Molecular Weight: 232.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104701-95-3 |
|---|---|
| Molecular Formula | C11H21O3P |
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | (2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene |
| Standard InChI | InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+ |
| Standard InChI Key | DELDOTLENOAILT-SXGHKVHISA-N |
| Isomeric SMILES | CCOP(=O)(C/C=C/C(=C/C)/C)OCC |
| SMILES | CCOP(=O)(CC=CC(=CC)C)OCC |
| Canonical SMILES | CCOP(=O)(CC=CC(=CC)C)OCC |
Introduction
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is an organic compound with a unique structure combining a phosphonic acid ester group and a conjugated diene system. This compound has attracted attention due to its chemical reactivity, synthetic versatility, and potential biological applications. Its ability to mimic phosphate groups makes it particularly relevant in drug design and enzyme inhibition studies.
Synthetic Routes
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is typically synthesized via esterification of phosphonic acid derivatives with alcohols. A common method is Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production
On an industrial scale, the synthesis involves continuous flow reactors for efficient mixing and reaction control. Reagents and solvents are selected to optimize cost-effectiveness while minimizing environmental impact.
Chemical Reactivity
This compound exhibits diverse reactivity due to its structural features:
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Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives using agents like m-chloroperbenzoic acid (m-CPBA).
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Reduction: Ester groups can be reduced to alcohols with lithium aluminum hydride (LiAlH₄).
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Substitution: The phosphonic acid ester group participates in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | m-CPBA, H₂O₂ | Epoxides |
| Reduction | LiAlH₄ | Alcohols |
| Substitution | Grignard reagents | New C-P bond-containing compounds |
Enzyme Inhibition
The phosphonic acid moiety mimics phosphate groups found in biological systems, enabling the compound to inhibit enzymes that rely on phosphate substrates.
Potential as Drug Precursors
Due to its structural mimicry of phosphate groups, this compound is being explored for use in designing drugs targeting metabolic pathways or signaling enzymes.
Organic Synthesis
The compound serves as a building block for synthesizing complex molecules with phosphonic acid functionalities.
Material Science
It is used in developing flame retardants and plasticizers due to its stability and reactivity.
Pharmaceutical Research
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is studied for its potential as an active pharmaceutical ingredient or precursor in drug development.
Comparison with Similar Compounds
| Compound | Key Features | Differences |
|---|---|---|
| Methylphosphonic acid diethyl ester | Simple phosphonic acid ester | Lacks conjugated diene system |
| Vinylphosphonic acid diethyl ester | Contains vinyl group | Less reactive than conjugated diene |
| [(2E,4E)-...] | Conjugated diene + phosphonic ester group | Enhanced chemical reactivity |
The conjugated diene system sets [(2E,4E)-...] apart by imparting unique chemical properties not seen in simpler analogs.
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